molecular formula C11H13ClINO2 B1504997 Tert-butyl 2-chloro-4-iodophenylcarbamate CAS No. 871476-61-8

Tert-butyl 2-chloro-4-iodophenylcarbamate

Cat. No.: B1504997
CAS No.: 871476-61-8
M. Wt: 353.58 g/mol
InChI Key: IZFIBNWGDHIDNT-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-iodophenylcarbamate: is a versatile organic compound with the molecular formula C11H13ClINO2 . It is characterized by the presence of a tert-butyl group, a chlorine atom, and an iodine atom on a phenyl ring, which is further connected to a carbamate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-4-iodoaniline as the starting material.

  • Reaction Steps: The aniline derivative undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the carbamate group.

  • Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large-scale reactors to ensure consistency and quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or carboxylic acids.

  • Reduction: Reduction reactions can convert the iodine atom to an iodide, altering the compound's reactivity.

  • Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Phenols and carboxylic acids.

  • Reduction Products: Iodides.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-chloro-4-iodophenylcarbamate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

  • Tert-butyl 2-chloro-4-hydroxyphenylcarbamate: Similar structure but with a hydroxyl group instead of iodine.

  • Tert-butyl 2-chloro-4-methoxyphenylcarbamate: Similar structure but with a methoxy group instead of iodine.

Uniqueness: Tert-butyl 2-chloro-4-iodophenylcarbamate stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and potential biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

tert-butyl N-(2-chloro-4-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFIBNWGDHIDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700571
Record name tert-Butyl (2-chloro-4-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871476-61-8
Record name tert-Butyl (2-chloro-4-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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